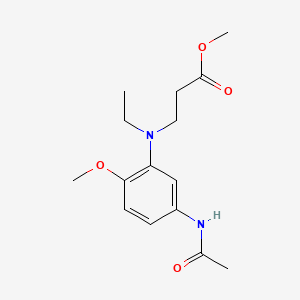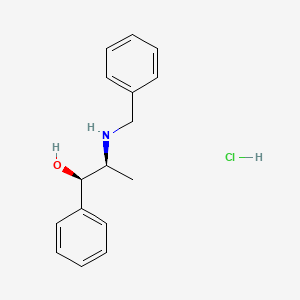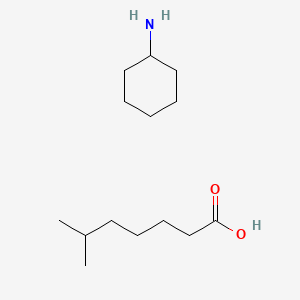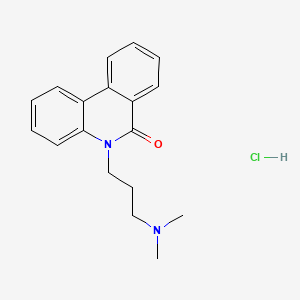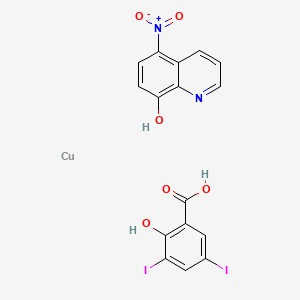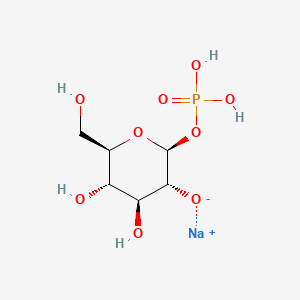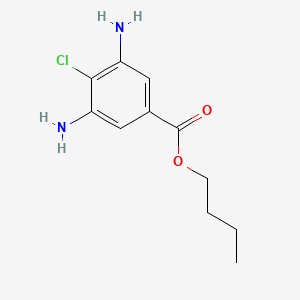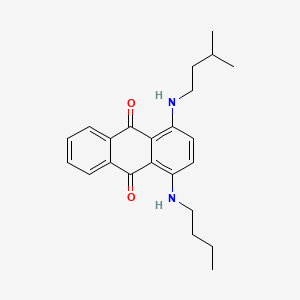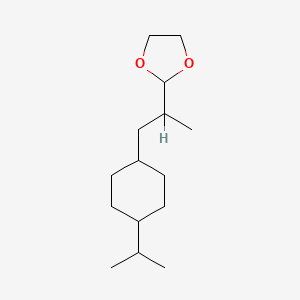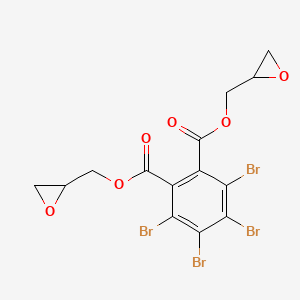
Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate: is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. Its molecular formula is C₁₄H₁₀Br₄O₆, and it has a molecular weight of 593.84 g/mol . This compound is widely used in the production of plastics, textiles, and other materials that require enhanced fire resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate typically involves the reaction of tetrabromophthalic anhydride with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The epoxy groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate is used as a flame retardant additive in polymers and resins. Its high thermal stability makes it suitable for use in high-temperature applications .
Biology and Medicine: Research in biology and medicine has explored the potential of this compound as a tool for studying cellular processes related to oxidative stress and inflammation. Its brominated structure allows for easy detection and quantification in biological systems .
Industry: Industrially, this compound is used in the production of flame-retardant textiles, plastics, and coatings. Its effectiveness in reducing flammability makes it a valuable additive in various manufacturing processes .
Mecanismo De Acción
The mechanism by which bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This chain reaction effectively slows down or stops the combustion process .
Molecular Targets and Pathways: The primary molecular targets of this compound are the free radicals generated during combustion. By neutralizing these radicals, the compound disrupts the combustion pathway and prevents the spread of fire .
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate: Another brominated flame retardant with similar applications but different physical properties.
Tetrabromobisphenol A: A widely used flame retardant with a different chemical structure and mechanism of action.
Uniqueness: Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate is unique due to its epoxy groups, which provide additional reactivity and versatility in chemical reactions. This makes it suitable for a broader range of applications compared to other brominated flame retardants .
Propiedades
Número CAS |
97890-18-1 |
|---|---|
Fórmula molecular |
C14H10Br4O6 |
Peso molecular |
593.8 g/mol |
Nombre IUPAC |
bis(oxiran-2-ylmethyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H10Br4O6/c15-9-7(13(19)23-3-5-1-21-5)8(10(16)12(18)11(9)17)14(20)24-4-6-2-22-6/h5-6H,1-4H2 |
Clave InChI |
FQFKYMNKPKSKMX-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


